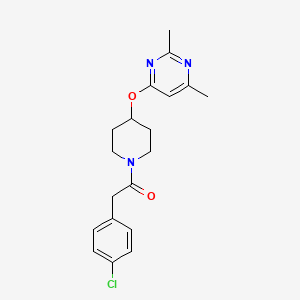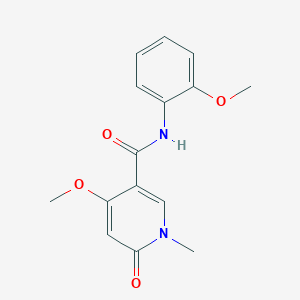
4-methoxy-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Structural Analysis
- Novel Compound Discovery : Research on similar compounds, like substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, has shown potential in creating selective kinase inhibitors with applications in cancer treatment (Schroeder et al., 2009).
- Palladium-Catalyzed Synthesis : Studies have explored the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of gamma-oxoalkynes to produce derivatives like dihydropyridinone, with potential applications in various synthetic processes (Bacchi et al., 2005).
2. Biological Activity and Pharmacological Potential
- Antibacterial and Antifungal Activities : Compounds like thiophene-3-carboxamide derivatives, which have structural similarities, have shown notable antibacterial and antifungal activities, suggesting a potential role in the development of new antimicrobial agents (Vasu et al., 2005).
- Cytotoxicity Studies : Research on pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including structures related to the compound , indicates potential cytotoxic effects against cancer cells, thus highlighting its possible use in cancer research (Hassan et al., 2014).
3. Material Science and Electrochemistry
- Electrochromic Properties : Studies on aromatic polyamides with pendent methoxy-substituted units, related to the compound , have revealed interesting electrochromic properties, which might be significant in the development of new materials for electronic devices (Chang & Liou, 2008).
4. Medicinal Chemistry and Drug Design
- Anticonvulsant Potential : Research into anticonvulsant enaminones, which share structural features with the compound, has provided insights into their potential as anticonvulsant agents, offering avenues for further research in neurological disorders (Kubicki et al., 2000).
Propiedades
IUPAC Name |
4-methoxy-N-(2-methoxyphenyl)-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-17-9-10(13(21-3)8-14(17)18)15(19)16-11-6-4-5-7-12(11)20-2/h4-9H,1-3H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQAVVKQUXEBRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2362289.png)
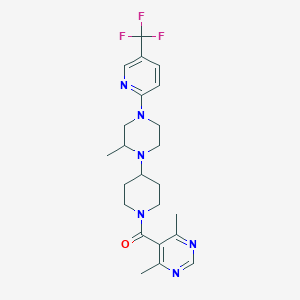
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2362291.png)
![2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2362292.png)

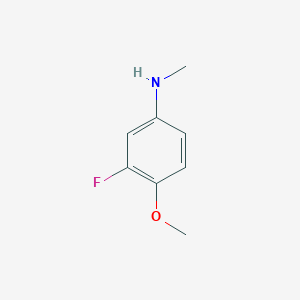
![1-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2362298.png)
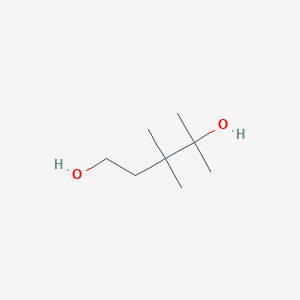
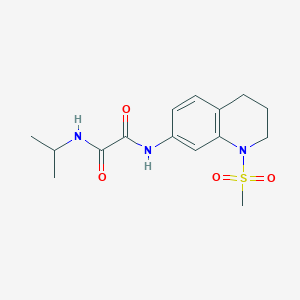
![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2362303.png)



